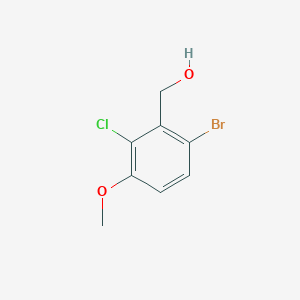

(6-Bromo-2-chloro-3-methoxyphenyl)methanol

Description

The exploration of novel chemical entities is a cornerstone of progress in various scientific disciplines, including materials science and medicinal chemistry. The compound (6-Bromo-2-chloro-3-methoxyphenyl)methanol, with its distinct array of functional groups, represents a key intermediate for the construction of elaborate organic molecules.

Halogenated methoxy-substituted benzylic alcohols are a class of organic compounds that serve as crucial precursors in a multitude of synthetic transformations. The presence of halogen atoms (such as bromine and chlorine) on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, including the Suzuki-Miyaura, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. organic-chemistry.org These reactions are instrumental in the assembly of complex molecular frameworks from simpler starting materials.

The methoxy (B1213986) group, an electron-donating substituent, can influence the reactivity and regioselectivity of reactions on the aromatic ring. Furthermore, the benzylic alcohol functionality is a versatile functional group that can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. khanacademy.org This polyfunctionality allows for a stepwise and controlled elaboration of the molecular structure, making these compounds highly valuable in multi-step syntheses. The synthesis of various substituted benzylic alcohols can be achieved through methods like C-H oxidation, offering a direct route to these important intermediates. acs.org

While specific mechanistic and methodological investigations on this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in the synthesis of larger, more complex molecules. The presence of multiple halogen substituents allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic methodology. psu.edu

Research in this area often focuses on the development of efficient and selective methods for the synthesis of polysubstituted benzene (B151609) derivatives. nih.govresearchgate.netbohrium.comresearchgate.net The reactivity of the benzylic alcohol group is also a subject of mechanistic studies, particularly in the context of oxidation reactions and nucleophilic substitutions. khanacademy.orgacs.org For instance, a patent for the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline highlights the importance of related bromo-chloro substituted intermediates in the preparation of complex heterocyclic systems. google.com The study of such reactions contributes to a deeper understanding of reaction mechanisms and allows for the development of new synthetic strategies.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 817166-50-0 |

| Molecular Formula | C₈H₈BrClO₂ |

| Molecular Weight | 251.50 g/mol |

| Appearance | Not available |

| Purity | Typically offered at ≥95% |

Table 1: Physicochemical Properties of this compound. Data sourced from supplier information. chiralen.com

Given the compound's structure, it is anticipated to participate in a range of chemical transformations characteristic of its functional groups. The benzylic alcohol can undergo oxidation to an aldehyde or carboxylic acid, or be converted into a benzylic halide for subsequent nucleophilic substitution reactions. The bromine and chlorine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-chloro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPIBWZKCYBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Bromo 2 Chloro 3 Methoxyphenyl Methanol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Benzylic Position

The reactivity of (6-Bromo-2-chloro-3-methoxyphenyl)methanol towards substitution reactions is twofold, involving both the aromatic ring and the benzylic carbon.

Aromatic Electrophilic Substitution: The benzene (B151609) ring is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the chloro (-Cl) and bromo (-Br) groups are deactivating, yet also ortho-, para-directing. The combined effect of these substituents makes the aromatic ring generally electron-deficient and thus less reactive towards electrophiles compared to benzene. However, the powerful directing effect of the methoxy group would primarily direct incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely position for electrophilic attack is the C5 position, which is para to the methoxy group and meta to the two halogen atoms.

Nucleophilic Substitution at the Benzylic Position: The benzylic alcohol can undergo nucleophilic substitution, where the hydroxyl group (-OH) is replaced by a nucleophile. This transformation typically requires the protonation of the hydroxyl group to form a better leaving group (water). The resulting benzylic carbocation is stabilized by resonance with the aromatic ring, favoring an Sₙ1-type mechanism. khanacademy.org However, for primary benzylic alcohols, an Sₙ2 mechanism can also occur, particularly with strong, unhindered nucleophiles. khanacademy.org The presence of electron-withdrawing halogens on the ring can slightly destabilize the carbocation, potentially slowing down an Sₙ1 reaction.

A related reaction is the conversion of the alcohol to a benzylic halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding (6-bromo-2-chloro-3-methoxyphenyl)methyl chloride or bromide, respectively. These halides are more susceptible to nucleophilic substitution than the parent alcohol.

| Reaction Type | Position | Reagents/Conditions | Expected Product |

| Electrophilic Nitration | Aromatic Ring (C5) | HNO₃, H₂SO₄ | (6-Bromo-2-chloro-3-methoxy-5-nitrophenyl)methanol |

| Nucleophilic Substitution | Benzylic Position | HBr | 1-Bromo-6-(bromomethyl)-3-chloro-2-methoxybenzene |

| Nucleophilic Substitution | Benzylic Position | NaN₃ | 1-Azido-6-(azidomethyl)-3-chloro-2-methoxybenzene |

Oxidation and Reduction Chemistry of the Benzylic Alcohol Moiety and its Derivatives

The benzylic alcohol functionality is readily susceptible to oxidation. The nature of the product depends on the choice of the oxidizing agent.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, 6-bromo-2-chloro-3-methoxybenzaldehyde (B6359248). The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the over-oxidation of the alcohol to the carboxylic acid, 6-bromo-2-chloro-3-methoxybenzoic acid.

Reduction: The benzylic alcohol itself is not typically subject to further reduction under standard conditions. However, the aromatic halides can be reduced. Catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base can lead to dehalogenation, with the more reactive C-Br bond likely being cleaved before the C-Cl bond. This would yield (2-chloro-3-methoxyphenyl)methanol (B1632500) or (3-methoxyphenyl)methanol depending on the reaction conditions.

| Reaction Type | Reagent | Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 6-Bromo-2-chloro-3-methoxybenzaldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 6-Bromo-2-chloro-3-methoxybenzoic acid |

| Dehalogenation (Reduction) | H₂, Pd/C, base | (2-Chloro-3-methoxyphenyl)methanol |

Derivatization via Carbon-Halogen Bond Functionalization

The presence of both a bromo and a chloro substituent on the aromatic ring opens up possibilities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in standard cross-coupling conditions. This difference in reactivity allows for selective derivatization at the C6 position.

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base would replace the bromine atom with the organic group from the boron reagent.

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the C6 position.

Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of a carbon-carbon triple bond at the C6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would lead to the formation of a new carbon-nitrogen bond, replacing the bromine atom.

By carefully selecting the catalyst and reaction conditions, it is possible to achieve functionalization at the C-Cl bond, though this typically requires more specialized catalyst systems.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product at C6 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2'-Chloro-3'-methoxy-6'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)methanol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-Chloro-3-methoxy-6-(phenylethynyl)phenyl)methanol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | (2-Chloro-3-methoxy-6-(morpholino)phenyl)methanol |

Investigation of Regioselectivity and Stereoselectivity in Reaction Mechanisms

Regioselectivity: The regioselectivity of reactions involving this compound is a key consideration.

In electrophilic aromatic substitution , as discussed in section 3.1, the directing effects of the existing substituents heavily favor substitution at the C5 position.

In palladium-catalyzed cross-coupling , the higher reactivity of the C-Br bond compared to the C-Cl bond provides a high degree of regioselectivity for functionalization at the C6 position. Achieving substitution at the C2 position would require harsher conditions or specialized catalysts designed for C-Cl bond activation, after the C-Br position has been functionalized or protected.

Stereoselectivity: The parent molecule, this compound, is achiral. However, reactions at the benzylic position can create a stereocenter if a new substituent is introduced that makes the benzylic carbon chiral. For example, if the corresponding aldehyde is reacted with a Grignard reagent, a racemic mixture of the secondary alcohol will be formed. The synthesis of a single enantiomer would require the use of a chiral reducing agent or a chiral catalyst. While no specific studies on the stereoselective reactions of this compound are available, general methodologies for the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic alcohols could be applied to its derivatives.

Mechanistic Insights into Key Chemical Transformations

The transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Substitution at the Benzylic Position: As mentioned, this can proceed through an Sₙ1 or Sₙ2 pathway. khanacademy.org The Sₙ1 mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. The Sₙ2 mechanism involves a concerted backside attack by the nucleophile. The specific pathway would depend on the reaction conditions and the nature of the nucleophile. khanacademy.org

Oxidation of the Benzylic Alcohol: The oxidation with chromate-based reagents likely proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often involving the cleavage of the benzylic C-H bond, leads to the formation of the carbonyl group.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

A patent for a related compound mentions the use of N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO), which suggests a free-radical mechanism for halogenation at the benzylic position. google.com In this case, BPO acts as a radical initiator, leading to the abstraction of the benzylic hydrogen and subsequent reaction with NCS to form the benzylic chloride.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 6 Bromo 2 Chloro 3 Methoxyphenyl Methanol

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (6-Bromo-2-chloro-3-methoxyphenyl)methanol in solution. sigmaaldrich.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The two aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the bromine, chlorine, methoxy, and hydroxymethyl substituents. The methoxy group would present as a sharp singlet, while the benzylic methylene protons (CH₂) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its position can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring, the methoxy carbon, and the methylene carbon. The chemical shifts of the aromatic carbons are diagnostic, with carbons bonded to electronegative atoms (Cl, O) shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sigmaaldrich.com

For a definitive assignment, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which would confirm the connectivity between adjacent aromatic protons, if any.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. docbrown.info This would unambiguously link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the benzylic carbon.

The following table summarizes the predicted NMR data based on typical chemical shift ranges for similar structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1-CH₂OH | ~4.7 | ~60-65 |

| C1-CH₂OH | Variable (broad singlet) | - |

| C2-Cl | - | ~125-135 |

| C3-OCH₃ | - | ~150-160 |

| C3-OCH₃ | ~3.9 | ~55-60 |

| C4-H | ~7.0-7.5 | ~115-125 |

| C5-H | ~7.0-7.5 | ~120-130 |

| C6-Br | - | ~110-120 |

| Aromatic CH | ~7.0-7.5 | ~115-130 |

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, indicative of hydrogen bonding. The C-O stretching vibration of the alcohol would appear in the 1200-1000 cm⁻¹ region. The methoxy group would show C-O-C stretching vibrations, typically as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. The presence of the halogen substituents would be confirmed by C-Br and C-Cl stretching vibrations in the lower frequency "fingerprint" region, typically below 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. This technique is particularly useful for observing symmetric vibrations and bonds involving heavy atoms, such as the C-Br and C-Cl bonds.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Methylene (C-H) | Stretching | 2950 - 2850 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |

| Alcohol (C-O) | Stretching | 1200 - 1000 |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 |

| Ether (C-O-C) | Symmetric Stretching | ~1050 |

| Aryl Halide (C-Cl) | Stretching | 800 - 600 |

| Aryl Halide (C-Br) | Stretching | 650 - 500 |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its molecular formula, C₈H₈BrClO₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any fragments containing these halogens. miamioh.edu

The analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical: [M-H]⁺

Loss of the hydroxyl group: [M-OH]⁺

Loss of the hydroxymethyl group: [M-CH₂OH]⁺

α-cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group, leading to a resonance-stabilized benzylic cation.

Loss of halogen atoms: Sequential loss of bromine and/or chlorine radicals. docbrown.info

The exact mass measurement by HRMS provides a high degree of confidence in the elemental composition of the parent ion and its fragments.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Supramolecular Assembly Analysis

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray diffraction provides the definitive, three-dimensional structure in the solid state. This technique yields precise coordinates for each atom in the crystal lattice, allowing for the detailed analysis of molecular geometry and intermolecular interactions. mdpi.com

From the solved crystal structure, a complete set of intramolecular geometric parameters can be obtained. This includes the precise bond lengths of all covalent bonds (e.g., C-C, C-O, C-H, C-Cl, and C-Br), the angles between these bonds, and the dihedral (torsion) angles that define the molecule's conformation. nih.gov This data would confirm the substitution pattern on the benzene ring and reveal any steric strain imposed by the adjacent bulky substituents.

Hypothetical Bond Parameter Table

| Parameter | Description | Expected Value |

|---|---|---|

| C-Br Bond Length | Length of the Carbon-Bromine bond | ~1.90 Å |

| C-Cl Bond Length | Length of the Carbon-Chlorine bond | ~1.74 Å |

| C-O (ether) Bond Length | Length of the aromatic C to methoxy O bond | ~1.37 Å |

| C-O (alcohol) Bond Length | Length of the benzylic C to hydroxyl O bond | ~1.43 Å |

| C-C-C (ring) Bond Angle | Internal angle of the benzene ring | ~120° (with some distortion) |

The crystal packing is dictated by a network of intermolecular forces. For this compound, the primary interaction is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl hydrogen can act as a hydrogen-bond donor, while the oxygen atom can act as an acceptor, potentially forming chains or dimers of molecules within the crystal lattice. cetjournal.it The methoxy oxygen could also act as a weak hydrogen-bond acceptor.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. science.govnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, such as strong hydrogen bonds.

Integration of Experimental Spectroscopic and Crystallographic Data with Computational Predictions

The comprehensive structural elucidation of complex organic molecules like this compound necessitates a synergistic approach that integrates experimental data from various spectroscopic and crystallographic techniques with the predictive power of computational chemistry. This integrated methodology allows for a more robust and detailed understanding of the molecule's three-dimensional structure, electronic properties, and conformational landscape than could be achieved by any single technique alone. The process involves a cyclical refinement of the structural model, where experimental data provides real-world benchmarks for theoretical calculations, and computational models, in turn, offer a deeper interpretation of the experimental observations.

Detailed Research Findings

Experimental Data Acquisition:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂OH) protons, and the methoxy (-OCH₃) protons. The chemical shifts and coupling constants of the aromatic protons would help to confirm the substitution pattern on the benzene ring. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule, including the carbon bearing the bromine, the chlorine, the methoxy group, and the hydroxymethyl group. rsc.orgbeilstein-journals.org The chemical shift of the methoxy carbon, for instance, can be sensitive to the presence of adjacent substituents. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, potentially indicating hydrogen bonding. rsc.orgresearchgate.net Sharp peaks in the aromatic region (around 1400-1600 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹) would also be expected.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, confirming the elemental composition. govinfo.govmassbank.eu

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice. mdpi.comnih.gov

Computational Modeling and Prediction:

Parallel to experimental work, computational methods, particularly Density Functional Theory (DFT), are employed to model the structure and properties of this compound. researchgate.netarabjchem.org

Geometry Optimization: A theoretical model of the molecule is built, and its geometry is optimized to find the lowest energy conformation. For a flexible molecule like a substituted benzyl (B1604629) alcohol, multiple low-energy conformers may exist due to rotation around the C-C and C-O single bonds. Computational scans of the potential energy surface can identify these stable conformers and the energy barriers between them. researchgate.net

Prediction of Spectroscopic Data: Once the optimized geometries are obtained, computational methods can predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with the experimental spectrum to aid in the assignment of ambiguous signals and to validate the computed structure. ucl.ac.uk

IR Frequencies: The vibrational frequencies and intensities can be calculated and compared with the experimental IR spectrum. This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule.

Analysis of Electronic Properties: Computational models also provide insights into the electronic structure, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Integration and Structural Refinement:

The core of this integrated approach lies in the comparison and mutual validation of experimental and computational results. Discrepancies between predicted and experimental data can prompt a re-evaluation of the computational model (e.g., by considering solvent effects or different levels of theory) or a re-interpretation of the experimental spectra. nih.gov For instance, if the initial computational model predicts a single low-energy conformation, but the experimental NMR data in solution suggests the presence of multiple conformers in equilibrium, the computational model can be refined to explore the conformational landscape more thoroughly.

In the context of this compound, computational studies on similar ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonding between the hydroxyl proton and the halogen substituent can influence the conformational preferences. researchgate.net An integrated approach would allow researchers to correlate the experimentally observed O-H stretching frequency in the IR spectrum with the computationally predicted strength and geometry of this intramolecular interaction.

Similarly, the precise bond lengths and angles obtained from X-ray crystallography can be used as a benchmark to assess the accuracy of the computational method. mdpi.com In turn, the computational model can provide information that is not directly accessible from the crystal structure, such as the energetics of different conformations that might exist in the gas phase or in solution.

Ultimately, the iterative process of comparing experimental data with computational predictions leads to a highly detailed and validated structural model of this compound, providing a solid foundation for understanding its chemical reactivity and physical properties.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Benzyl alcohol |

Table 2: Hypothetical Experimental vs. Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Predicted Value (DFT) | Significance |

| ¹H NMR (δ, ppm) | Aromatic H: 7.0-7.5 | Aromatic H: 7.1-7.6 | Confirms substitution pattern |

| -CH₂OH: ~4.5 | -CH₂OH: ~4.6 | Identifies functional group | |

| -OCH₃: ~3.9 | -OCH₃: ~3.8 | Identifies functional group | |

| ¹³C NMR (δ, ppm) | Aromatic C: 110-160 | Aromatic C: 112-158 | Confirms carbon skeleton |

| -CH₂OH: ~60 | -CH₂OH: ~62 | Identifies functional group | |

| -OCH₃: ~56 | -OCH₃: ~57 | Identifies functional group | |

| IR (cm⁻¹) | O-H stretch: ~3400 (broad) | O-H stretch: ~3450 | Confirms alcohol and H-bonding |

| C-O stretch: ~1250 | C-O stretch: ~1245 | Confirms ether and alcohol groups | |

| Mass Spec (m/z) | [M]⁺: ~250/252/254 | N/A | Confirms molecular weight and isotopic pattern of Br/Cl |

Theoretical and Computational Chemistry Investigations of 6 Bromo 2 Chloro 3 Methoxyphenyl Methanol

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization and Electronic Structure Elucidation

Theoretical investigations into the molecular structure of (6-bromo-2-chloro-3-methoxyphenyl)methanol are foundational to understanding its properties. Density Functional Theory (DFT) is a preferred method for such studies, offering a balance between accuracy and computational cost. karazin.ua The geometry of the molecule is optimized to find its most stable, lowest-energy conformation, representing the ground state structure on the potential energy surface. semanticscholar.org

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311+G(d,p). karazin.uasemanticscholar.org This level of theory is adept at calculating the geometric parameters, including bond lengths, bond angles, and dihedral angles. The optimization process ensures that the final structure corresponds to an energy minimum, which is confirmed by the absence of imaginary vibrational frequencies. semanticscholar.org

The electronic structure, once the geometry is optimized, provides insight into the distribution of electrons within the molecule. The presence of electronegative atoms such as bromine, chlorine, and oxygen significantly influences the electronic landscape of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar halogenated and methoxylated benzene (B151609) derivatives.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C1-C6-C5 | 121.5 |

| C-Cl | 1.74 | C2-C1-C6 | 118.0 |

| C-O (methoxy) | 1.37 | C1-C2-C3 | 121.2 |

| C-O (methanol) | 1.43 | C2-C3-C4 | 119.5 |

| O-H | 0.96 | C3-C4-C5 | 120.1 |

| C-C (aromatic) | 1.39 - 1.41 | C4-C5-C6 | 119.7 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. semanticscholar.org A large gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more prone to chemical reactions. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms, which are electron-rich, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Electronic Transitions)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization of the molecule.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are valuable for interpreting experimental spectra and assigning signals to specific atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is shaped by inductive and mesomeric effects from the bromo, chloro, and methoxy (B1213986) substituents. ucl.ac.uk

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the molecule's infrared (IR) and Raman spectra. This analysis helps identify the characteristic vibrational modes of functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C-Br and C-Cl stretches.

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Vis absorption. semanticscholar.org The calculations can predict the wavelength of maximum absorption (λmax), which is related to the electronic excitations from occupied to unoccupied orbitals, often from the HOMO to the LUMO or nearby orbitals.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between them.

This is achieved by systematically rotating the key dihedral angles (e.g., C-C-O-H and C-C-O-C) and calculating the corresponding energy at each step. The results are used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. chemrxiv.org The PES reveals the global energy minimum, corresponding to the most stable conformation, as well as other local minima and the transition states that connect them. chemrxiv.org Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent methoxy or chloro group could be a key factor in stabilizing certain conformations. liverpool.ac.uk

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the hydroxyl and methoxy groups. mdpi.com

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. mdpi.com

Green regions denote neutral potential.

Analysis of the MEP map provides a clear picture of the molecule's reactive sites and helps in understanding its intermolecular interactions. researchgate.net

Calculation of Quantum Chemical Parameters and Reactivity Descriptors (e.g., Global Electrophilicity Index)

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of the molecule. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): χ = (I + A) / 2.

Chemical Hardness (η): η = (I - A) / 2. It is a measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative) This table presents hypothetical data derived from the orbital energies in Table 2.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Global Electrophilicity Index (ω) | 2.86 |

Investigation of Substituent Effects on Electronic Structure and Chemical Reactivity

The chemical properties of this compound are determined by the interplay of its three substituents on the benzene ring: bromo, chloro, and methoxy groups.

Halogen Substituents (Br and Cl): Both bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring. This generally increases the molecule's electrophilicity.

Hydroxymethyl Substituent (-CH₂OH): This group is generally considered weakly electron-withdrawing.

The combined influence of these substituents creates a unique electronic distribution that dictates the molecule's reactivity. For instance, the electron-withdrawing nature of the halogens will impact the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atoms. Frontier molecular orbital theory can be used to analyze how these substituents modulate the energy and distribution of the HOMO and LUMO, thereby influencing regioselectivity in reactions. acs.org

Role As a Key Intermediate and Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds and Chemical Probes

The unique substitution pattern of (6-Bromo-2-chloro-3-methoxyphenyl)methanol makes it an attractive starting material for the synthesis of advanced organic scaffolds. The presence of two different halogen atoms (bromine and chlorine) allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis.

While direct examples of the use of this compound in the synthesis of chemical probes are not extensively documented in publicly available literature, its structural motifs are found in compounds with significant biological activity. For instance, the related 6-bromo-2-chloroquinoline (B23617) scaffold has been utilized in the preparation of ligands for the Tec Src homology 3 (SH3) domain, which are important in mediating protein-protein interactions. The synthesis of these ligands involved a selective Buchwald-Hartwig amination, highlighting the potential to selectively functionalize the bromo-substituted position in the presence of a chloro substituent.

Furthermore, the core structure is related to intermediates used in the synthesis of complex molecules like quinoline-based antitubercular agents. The synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, for example, involves a multi-step process starting from a brominated phenyl derivative, underscoring the importance of such halogenated precursors in building complex heterocyclic systems.

Strategies for Incorporation into Diverse Heterocyclic and Aromatic Systems

The incorporation of the this compound moiety into larger, more complex molecules can be achieved through various modern synthetic strategies. The differential reactivity of the bromo and chloro substituents is a key aspect of these strategies, often allowing for sequential and site-selective modifications.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of an aryl or vinyl boronic acid at the 6-position. Subsequent modification of the chloro group at the 2-position can then be carried out under more forcing conditions or with a different catalyst system. This stepwise approach provides a controlled method for building complex biaryl or styrenyl structures. Studies on similar dihalogenated systems have demonstrated the feasibility of such selective couplings.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the greater reactivity of the aryl bromide allows for the selective introduction of an amine at the 6-position of the phenyl ring. This strategy is crucial for the synthesis of various nitrogen-containing heterocyclic compounds and aniline (B41778) derivatives. The reaction conditions can be tuned to favor the amination of the bromide over the chloride, enabling the synthesis of intermediates with a remaining chloro substituent for further functionalization.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Selective Position |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | C-C | 6-position (Br) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, ligand, base | C-N | 6-position (Br) |

This table presents potential reactions based on the known reactivity of aryl halides. Specific conditions would require optimization for this particular substrate.

Development of Highly Functionalized Compounds for Non-Biological Applications

While much of the focus on complex organic molecules is in the realm of medicinal chemistry, the development of highly functionalized compounds from intermediates like this compound also has potential in materials science. The ability to introduce different functional groups through selective cross-coupling reactions can lead to the synthesis of novel polymers and functional materials.

For instance, the incorporation of this building block into polymer chains could lead to materials with tailored electronic or photophysical properties. The presence of heavy atoms like bromine and chlorine can influence properties such as phosphorescence and intersystem crossing, which are relevant in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Application in Method Development for Novel Synthetic Transformations

Substrates with multiple, differentially reactive functional groups, such as this compound, are excellent candidates for the development and showcasing of new synthetic methodologies. The challenge of achieving selectivity in reactions involving multiple potential reaction sites drives the innovation of new catalysts and reaction conditions.

For example, the development of a new palladium catalyst with high selectivity for the activation of an aryl chloride in the presence of an aryl bromide could be demonstrated using this compound. Conversely, a new catalytic system that selectively activates the benzylic alcohol for a substitution or etherification reaction without affecting the aryl halides would also represent a significant advancement in synthetic methodology. The presence of the methoxy (B1213986) group also offers a handle for studying ortho-lithiation and other directed metalation reactions, potentially leading to new ways to functionalize the aromatic ring.

Future Research Directions and Emerging Avenues in 6 Bromo 2 Chloro 3 Methoxyphenyl Methanol Chemistry

Exploration of Novel Catalytic Approaches for Selective Synthesis and Functionalization

The presence of two distinct halogen atoms on the aromatic ring of (6-bromo-2-chloro-3-methoxyphenyl)methanol presents a prime opportunity for selective functionalization using modern catalytic methods. Future research will likely focus on developing highly chemoselective catalytic systems that can differentiate between the C-Br and C-Cl bonds, as well as activate the C-H bonds of the aromatic ring.

A primary area of exploration will be the use of palladium, nickel, and copper catalysts for cross-coupling reactions. The differential reactivity of the C-Br bond (more reactive) over the C-Cl bond allows for sequential functionalization. For instance, a mild palladium-catalyzed Suzuki or Sonogashira coupling could be employed to introduce a new substituent at the 6-position, leaving the chloro group at the 2-position intact for subsequent modification.

Further advancements could involve the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that enhance the selectivity and efficiency of these transformations. The exploration of photoredox catalysis in conjunction with transition metal catalysis could also open new pathways for functionalization under milder conditions.

Table 1: Hypothetical Catalytic Systems for Selective Functionalization

| Entry | Target Transformation | Catalyst System | Proposed Ligand | Potential Outcome |

| 1 | Selective C-Br Arylation | Pd(OAc)₂, K₂CO₃ | SPhos | High yield of 6-aryl-2-chloro-3-methoxyphenyl)methanol |

| 2 | Selective C-Br Amination | Pd₂(dba)₃, NaOtBu | Buchwald's G3-XPhos | Formation of 6-amino-2-chloro-3-methoxyphenyl)methanol |

| 3 | C-Cl Ethynylation | NiCl₂·6H₂O, Zn | IPr | Introduction of an ethynyl (B1212043) group at the 2-position |

| 4 | C-H Borylation | [Ir(cod)OMe]₂ | dtbpy | Regioselective borylation of the aromatic ring |

Advanced Computational Modeling for Reaction Prediction, Mechanism Elucidation, and Rational Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the aromatic ring and to elucidate the mechanisms of catalytic reactions.

By modeling the transition states of various catalytic cycles, researchers can rationally design catalysts and reaction conditions to favor specific outcomes. For example, computational studies could help in understanding the factors governing the regioselectivity of C-H activation or the chemoselectivity of cross-coupling reactions. This predictive power will minimize empirical optimization and guide the synthesis of novel derivatives with desired properties.

Furthermore, molecular modeling can be used to design new molecules based on the this compound scaffold. By calculating properties such as molecular electrostatic potential, frontier molecular orbitals, and binding affinities to biological targets, it will be possible to design compounds with tailored electronic and steric properties for applications in materials science or medicinal chemistry.

Table 2: Predicted Reactivity Indices using DFT

| Atomic Site | Fukui (f-) Index (Nucleophilic Attack) | Fukui (f+) Index (Electrophilic Attack) | Predicted Reactivity |

| C1-Br | 0.15 | 0.02 | Prone to nucleophilic substitution/coupling |

| C2-Cl | 0.08 | 0.05 | Less reactive towards nucleophiles than C-Br |

| C4-H | 0.03 | 0.12 | Potential site for electrophilic aromatic substitution |

| C5-H | 0.04 | 0.10 | Alternative site for electrophilic aromatic substitution |

Development of High-Throughput Synthesis and Screening Methodologies for Derivatization

To fully explore the chemical space accessible from this compound, high-throughput synthesis and screening (HTS) methodologies will be indispensable. Automated synthesis platforms can be utilized to generate large libraries of derivatives by systematically varying the substituents at the bromo, chloro, and alcohol functionalities.

Parallel synthesis techniques can be employed to perform a multitude of reactions simultaneously in microtiter plates. For example, a library of amides could be generated by reacting the alcohol group (after oxidation to the corresponding carboxylic acid) with a diverse set of amines. Similarly, libraries of ethers and esters can be synthesized from the parent alcohol.

Once these libraries are created, they can be rapidly screened for biological activity using HTS assays. This approach will enable the efficient identification of lead compounds for drug discovery programs or compounds with interesting material properties.

Unveiling Undiscovered Reactivity Patterns and Expanding Synthetic Utilities

Beyond the well-established transformations, future research should aim to uncover novel reactivity patterns of this compound. The unique electronic environment of the polysubstituted aromatic ring may give rise to unexpected reactivity.

For instance, the development of new methods for the activation of the C-Cl bond in the presence of a C-Br bond would be a significant advancement. This could potentially be achieved through the use of specialized nickel or chromium catalysts. Another area of interest is the exploration of dearomatization reactions, which would provide access to three-dimensional molecular architectures.

The interplay between the different functional groups could also be exploited to develop novel cascade reactions. For example, a reaction sequence could be designed where an initial transformation at one site triggers a subsequent reaction at another position on the molecule, leading to the rapid construction of complex molecular frameworks. The discovery of such novel reactivity will undoubtedly expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for (6-Bromo-2-chloro-3-methoxyphenyl)methanol?

Methodology :

- Precursor selection : Start with 3-methoxyphenylmethanol derivatives. Introduce bromine and chlorine sequentially to avoid steric clashes.

- Halogenation steps :

- Bromination : Use under radical initiation (e.g., AIBN) in at 80°C to selectively brominate the 6-position.

- Chlorination : Employ in at 0°C for 2-chloro substitution.

- Protection strategies : Protect the hydroxymethyl group with a group before halogenation to prevent side reactions .

- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.

Q. How to characterize the compound using spectroscopic and chromatographic methods?

Methodology :

- NMR :

- -NMR: Expect signals for methoxy ( 3.8–4.0 ppm), hydroxymethyl ( 4.5–4.7 ppm), and aromatic protons (split due to bromine/chlorine substituents).

- -NMR: Methoxy ( 55–60 ppm), aromatic carbons ( 110–150 ppm with splitting from ).

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at 266 (M) and isotopic patterns consistent with Br/Cl.

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase to confirm purity () .

Q. What are the common impurities in synthesis, and how are they removed?

Methodology :

- Major impurities :

- Di-halogenated byproducts : Arise from over-halogenation. Mitigate via controlled reaction times and stoichiometry.

- Oxidation products : Methanol group oxidizes to ketone if exposed to air. Use inert atmospheres (N) and antioxidants (BHT).

- Removal :

Advanced Research Questions

Q. How to resolve the crystal structure using X-ray diffraction and address refinement challenges?

Methodology :

Q. How to analyze hydrogen-bonding networks and predict crystal packing behavior?

Methodology :

- Graph set analysis : Identify and interactions using Mercury (CCDC). Calculate donor-acceptor distances () and angles () .

- Packing motifs : Classify chains (C), rings (R), and self-assembled dimers. Compare with Etter’s rules to predict stability .

- Example : The hydroxymethyl group forms a ring motif with adjacent methoxy oxygen, stabilizing the lattice .

Q. How to address contradictions in reported spectral or crystallographic data?

Methodology :

- Cross-validation : Compare NMR data with DFT-calculated shifts (Gaussian09, B3LYP/6-31G**) to identify outliers.

- Crystallographic validation : Check for missed symmetry (PLATON) or incorrect space group assignment. Re-refine using independent datasets .

- Case study : If melting points vary (), perform DSC analysis to confirm polymorphism or hydrate formation .

Q. How to design structure-activity relationship (SAR) studies for pharmaceutical applications?

Methodology :

- Analog synthesis : Replace Br/Cl with F, I, or methyl groups. Use Suzuki coupling for aryl modifications .

- Biological assays :

- Anticancer activity : Test against HeLa cells via MTT assay. Compare IC values with analogs (e.g., 6-fluoro derivatives) .

- Solubility : Measure logP (HPLC) and correlate with substituent electronegativity.

- Computational modeling : Dock the compound into target proteins (AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.